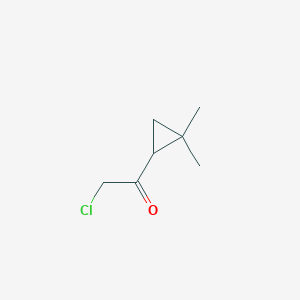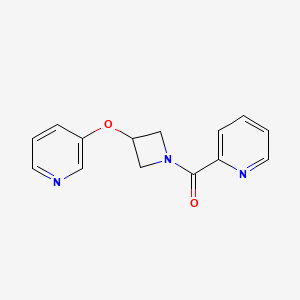
Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of research on Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a calcium and sodium-permeable channel found in both neuronal and non-neuronal tissues, including dorsal root ganglia, spinal cord, and keratinocytes .
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Fused Chromone-Pyrimidine Hybrids : A versatile procedure for the synthesis of functionalized novel chromeno[4,3-d]pyrimidin derivatives was described, highlighting the ANRORC reaction's key role in synthesizing complex molecules from simpler precursors (M. Sambaiah et al., 2017).
- Synthesis of Zinc Complexes with Multidentate Nitrogen Ligands : Research demonstrated the synthesis of zinc complexes that could serve as catalysts for aldol reactions, illustrating the utility of pyridin-based ligands in facilitating complex chemical transformations (T. Darbre et al., 2002).
- Generation of Nonstabilized Azomethine Ylides : The study outlined a method for generating nonstabilized azomethine ylides from α-amino acids, showcasing the role of pyridin-based compounds in synthesizing pyrrolidines and oxazolidines (O. Tsuge et al., 1987).
Antimicrobial and Antifungal Activities
- Organotin(IV) Complexes Derived from Pyrrolidin-1-yl)methanone : The synthesized organotin(IV) complexes exhibited promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (H. Singh et al., 2016).
- Pyrazole Derivatives with Antimicrobial Activity : Synthesized compounds containing pyrazole moieties displayed moderate antibacterial activity, indicating the therapeutic potential of pyridin-based compounds in antimicrobial applications (Golea Lynda, 2021).
Pharmacological Potential
- Development of Dipeptidyl Peptidase Inhibitor : Investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, showcasing the pharmaceutical applications of complex pyridin-based structures (Raman K. Sharma et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various cellular receptors and enzymes .
Mode of Action
It’s likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it may affect the tricarboxylic acid (TCA) cycle by interacting with key enzymes, thereby altering energy production within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, it may bind to membrane transporters that mediate its uptake into cells, or it may interact with intracellular binding proteins that direct its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or it may accumulate in the mitochondria, affecting cellular energy production .
Properties
IUPAC Name |
pyridin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(13-5-1-2-7-16-13)17-9-12(10-17)19-11-4-3-6-15-8-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMRLSHNNIZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2563963.png)
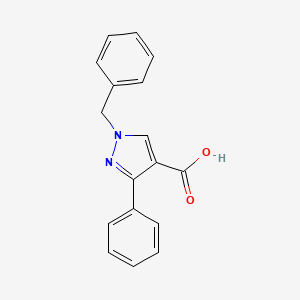
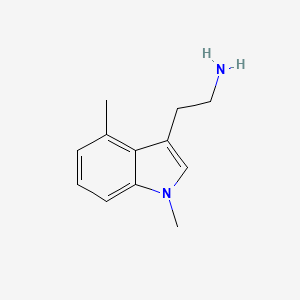
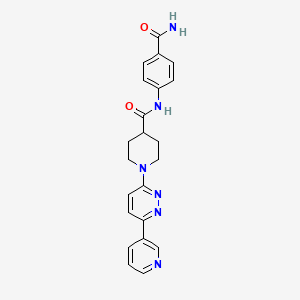
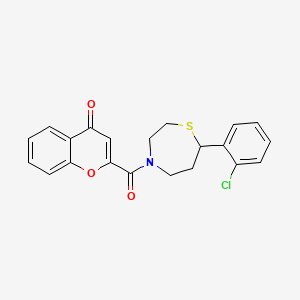
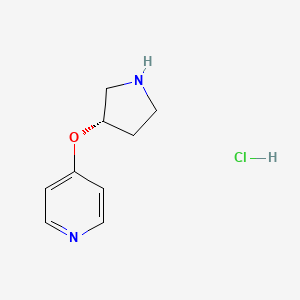
![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)

![N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)
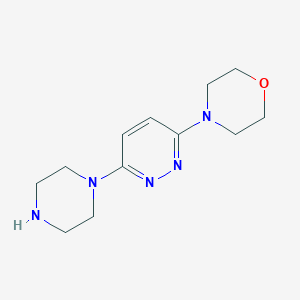

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)
